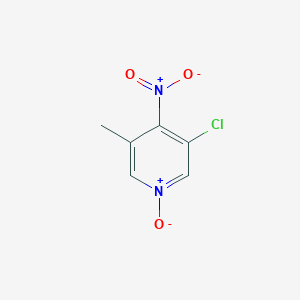
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate (CMPN) is an organic compound belonging to the family of pyridinium derivatives. It is a colorless, odorless solid that is soluble in water and ethanol. CMPN has been widely studied in the scientific community due to its potential applications in various fields, such as biochemistry, medicinal chemistry, and materials science.
科学的研究の応用
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate has been widely studied in the scientific community due to its potential applications in various fields. In biochemistry, it has been used in the synthesis of nucleoside analogs and in the study of DNA and RNA polymerase enzymes. In medicinal chemistry, it has been used in the synthesis of drugs and in the study of drug metabolism. In materials science, it has been used in the synthesis of polymers and in the study of the structure and properties of materials.
作用機序
3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate is an organic compound that acts as a proton donor, meaning it can donate a proton to a molecule or ion. This proton donation results in the formation of a new bond between the two molecules or ions. This bond formation is the basis of the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can result in improved cognitive function, enhanced memory, and improved mood. Additionally, this compound has been found to possess antifungal and antibacterial properties.
実験室実験の利点と制限
The use of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in water and ethanol, making it easy to use in aqueous solutions. However, this compound is a strong acid and can cause tissue damage if not handled correctly. Additionally, it can be toxic to cells and organisms if used in high concentrations.
将来の方向性
Due to its potential applications in various fields, there are numerous potential future directions for the study of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate. These include further research into its biochemical and physiological effects, its potential use in drug synthesis and drug metabolism, and its potential use in materials science. Additionally, further research into the mechanism of action of this compound could lead to the discovery of new drugs and materials with improved properties. Finally, further research into the synthesis of this compound could lead to the development of new and more efficient methods of synthesis.
合成法
The synthesis of 3-chloro-5-methyl-4-nitropyridin-1-ium-1-olate is a complex process involving several steps. The first step is the synthesis of 5-chloro-4-nitropyridin-1-ium-1-olate (CNP) from 4-nitropyridine and chlorine gas. The second step is the methylation of CNP with methyl iodide, resulting in this compound. The reaction is carried out in a basic medium, such as sodium hydroxide, and is followed by the addition of aqueous hydrochloric acid to neutralize the solution.
特性
IUPAC Name |
3-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLTYQXBVZKQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
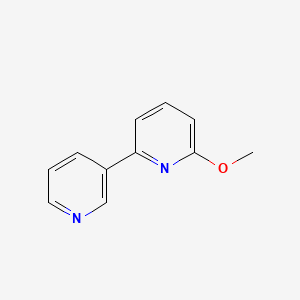

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
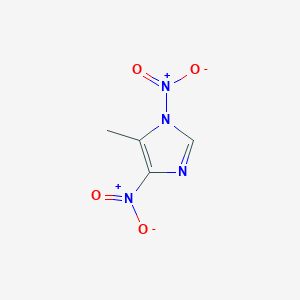
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
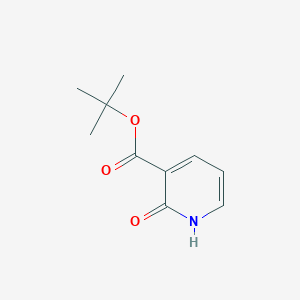

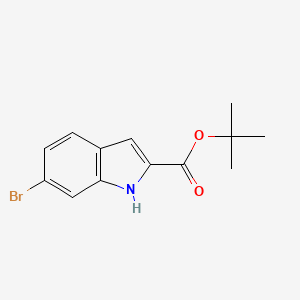
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
